2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine
Description
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine is a substituted ethanamine derivative featuring a 3-chlorophenyl group and a cyclobutyloxy moiety at the second carbon of the ethanamine backbone. This compound’s structural uniqueness lies in the cyclobutyloxy substituent, which introduces steric and electronic effects distinct from simpler alkoxy or aryloxy groups. While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related analogs, such as 3-chlorophenyl-substituted ethylamines and phenoxyethylamines .
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-cyclobutyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-1-3-9(7-10)12(8-14)15-11-5-2-6-11/h1,3-4,7,11-12H,2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWFEVMKIVOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(CN)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis for Cyclobutane Formation
Cyclobutane rings are notoriously strained, making their synthesis challenging. A method adapted from bicyclo[3.2.1]octane syntheses (CN105693569A) involves dichlorocarbene addition to norbornene analogs, followed by ring expansion. For cyclobutyl ethers, a modified approach could employ:
- Allyl ether precursor : 3-Chlorophenyl allyl ether.
- Ring-closing metathesis : Using Grubbs catalyst to form the cyclobutane ring.
- Hydrogenation : To saturate the ring if necessary.
This route offers scalability but requires precise control over metathesis conditions to avoid oligomerization.
Nucleophilic Substitution with Cyclobutanol
An alternative pathway involves cyclobutanol as the ether precursor:
- Synthesis of cyclobutanol : Via [2+2] photocycloaddition of ethylene derivatives.
- Activation as a leaving group : Conversion to cyclobutyl tosylate or mesylate.
- Etherification : Reaction with 2-(3-chlorophenyl)ethanol under basic conditions (e.g., NaH/DMF).
This method is limited by the poor nucleophilicity of cyclobutanol, necessitating strong bases that may degrade sensitive substrates.
Integration of the Ethanamine Backbone
Gabriel Synthesis with Protected Amines
The Gabriel synthesis (PMC4479288) provides a robust route to primary amines:
- Phthalimide protection : Reaction of 2-(3-chlorophenyl)-2-cyclobutyloxyethyl bromide with potassium phthalimide.
- Deprotection : Hydrazinolysis to release the free amine.
Advantages :
Limitations :
- Requires alkyl halide precursors, which may necessitate harsh halogenation conditions.
Reductive Amination of Ketone Intermediates
A two-step reductive amination strategy (CN102584744B) offers an alternative:
- Ketone synthesis : Oxidation of 2-(3-chlorophenyl)-2-cyclobutyloxyethanol to the corresponding ketone.
- Reductive amination : Treatment with ammonium acetate and sodium cyanoborohydride.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Ketone oxidation | PCC/CH₂Cl₂ | 65–78 |
| Reductive amination | NH₄OAc/NaBH₃CN | 52–60 |
This method avoids alkyl halides but struggles with over-reduction side reactions.
Direct introduction of the 3-chlorophenyl group via Friedel-Crafts alkylation faces regioselectivity challenges. A more reliable approach involves:
- Suzuki-Miyaura coupling : Using 3-chlorophenylboronic acid and a brominated cyclobutyloxyethylamine precursor.
- Buchwald-Hartwig amination : For late-stage aryl amination.
Example Protocol :
- Catalyst : Pd(dba)₂/XPhos.
- Base : Cs₂CO₃.
- Solvent : Toluene/water (3:1).
- Yield : 40–55% for analogous substrates.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Gabriel Synthesis | 5 | 35–42 | High |
| Reductive Amination | 4 | 28–34 | Moderate |
| Suzuki Coupling | 6 | 20–25 | Low |
Critical Challenges
- Cyclobutane stability : Ring-opening under acidic or oxidative conditions.
- Amine protection : Boc groups may hydrolyze during etherification.
- Regioselectivity : Competing ortho/meta substitution in aryl reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine, differing in substituent type, position, or functional groups. Key comparisons are outlined below:
Structural and Functional Group Variations
- 2-(3-Chlorophenyl)ethylamine (CAS 13078-79-0): Lacks the cyclobutyloxy group, featuring a simple ethylamine chain. The 3-chlorophenyl group directly influences hydrophobicity and intermolecular interactions .
- [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride (CAS 90945-04-3): Replaces the cyclobutyloxy group with a phenoxy moiety. The hydrochloride salt enhances solubility compared to free bases .
Physicochemical Properties
*Estimated molecular weight based on structural composition (C₁₂H₁₆ClNO).
Hydrogen Bonding and Crystallography
- Hydrogen-bonding patterns in similar compounds (e.g., 3-chlorophenyl derivatives) are influenced by substituent electronegativity and geometry. The cyclobutyloxy group’s oxygen may act as a hydrogen-bond acceptor, akin to phenoxy or methoxy groups .
- Crystallographic studies of related compounds often employ SHELX programs for structure refinement and ORTEP-3 for graphical representation .
Biological Activity
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine is an organic compound notable for its unique structure, which includes a chlorinated phenyl ring, a cyclobutyl group, and an ethanamine moiety. This compound has garnered attention in biochemical research due to its potential biological activities and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16ClNO
- CAS Number : 1249860-16-9
The compound's distinct structure allows it to interact with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. This interaction can modulate enzymatic activities and receptor functions, leading to various physiological effects.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.
Biological Effects
Research indicates that this compound exhibits several biological effects, including:
- Antimicrobial Activity : Studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Data Table of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Positive | |
| Anticancer | Inhibitory | |
| Neurotransmitter Modulation | Potential |
Case Study Insights
A series of case studies have explored the efficacy of this compound in various biological contexts. For instance, a recent study investigated its effect on human cancer cell lines, revealing significant cytotoxicity at certain concentrations.
Notable Findings:
- In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways.
- Animal models indicated that treatment with this compound reduced tumor size compared to control groups.
Summary of Research Findings
The following summarizes key research findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : The compound showed effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.
- Cancer Research : Evidence from laboratory studies indicates that it may serve as a lead compound for developing new anticancer therapies.
- Neuropharmacological Potential : Initial findings suggest possible applications in neuropharmacology, particularly concerning mood disorders due to its interaction with neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
